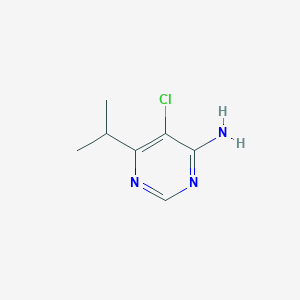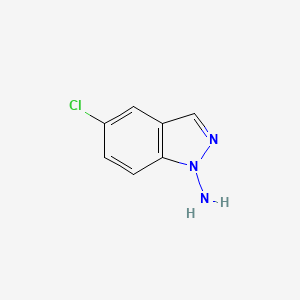
5-Chloro-6-isopropylpyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-6-isopropylpyrimidin-4-amine is a chemical compound with the molecular formula C7H10ClN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidines are known for their wide range of biological activities and are often used in pharmaceuticals and agrochemicals .
Méthodes De Préparation
The synthesis of 5-Chloro-6-isopropylpyrimidin-4-amine typically involves several steps. One common method starts with 6-methylpyrimidine-2,4(1H,3H)-dione as the initial raw material. The process includes methyl oxidation at the 6-position and hydrogen chlorination at the 5-position, followed by reduction of the formyl group at the 6-position and condensation with 2-aminopyrrolidine or corresponding salts . This method is noted for its simplicity, stability, high yield, high purity, and low cost, making it suitable for industrial production .
Analyse Des Réactions Chimiques
5-Chloro-6-isopropylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Applications De Recherche Scientifique
5-Chloro-6-isopropylpyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is explored for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Chloro-6-isopropylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparaison Avec Des Composés Similaires
5-Chloro-6-isopropylpyrimidin-4-amine can be compared with other similar compounds, such as:
6-Chloro-N-isopropylpyrimidin-4-amine: Similar in structure but with different substituents, leading to variations in chemical and biological properties.
4,6-Dichloro-5-amino-2-pyrimidinyl: Another pyrimidine derivative with distinct reactivity and applications.
Pyrimido[4,5-d]pyrimidines: Bicyclic compounds with two fused pyrimidine rings, exhibiting unique chemical and biological characteristics. The uniqueness of this compound lies in its specific substituents and the resulting properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C7H10ClN3 |
|---|---|
Poids moléculaire |
171.63 g/mol |
Nom IUPAC |
5-chloro-6-propan-2-ylpyrimidin-4-amine |
InChI |
InChI=1S/C7H10ClN3/c1-4(2)6-5(8)7(9)11-3-10-6/h3-4H,1-2H3,(H2,9,10,11) |
Clé InChI |
ALSQWSBAJRCKDI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C(=NC=N1)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Tert-butyl-[9-[tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undeca-6,10-dienoxy]-dimethylsilane](/img/structure/B14849996.png)

